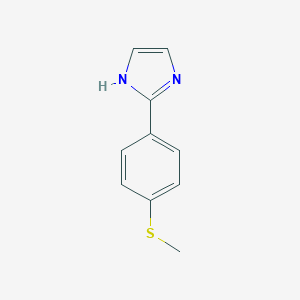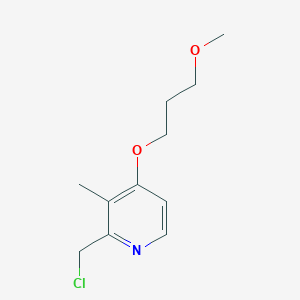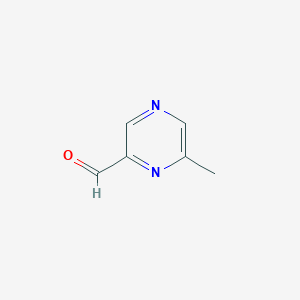
6-Methylpyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Methylpyrazine-2-carbaldehyde often involves multicomponent reactions and innovative synthetic strategies. For instance, one study demonstrates the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, developed by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, highlighting a synthetic route that involves deprotection, imination, and heterocyclization steps (Tseng, Tsai, Li, & Wong, 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows diverse coordination environments and bonding patterns, which are crucial for understanding the chemical behavior of 6-Methylpyrazine-2-carbaldehyde. For example, complexes involving similar ligands exhibit a range of structural motifs, including hexanuclear complexes and unusual topologies, as seen in nickel(II) carboxylate chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Chemical Reactions and Properties
6-Methylpyrazine-2-carbaldehyde and its derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations that lead to new heterocyclic compounds. Such reactivity is exemplified by the formation of penta- and hexanuclear complexes when reacting with nickel(II) ions, demonstrating the compound's versatility in coordination chemistry and its potential for creating materials with novel magnetic properties (Escuer et al., 2011).
Scientific Research Applications
Synthetic Chemistry
6-Methylpyrazine-2-carbaldehyde serves as a precursor in the synthesis of complex molecular structures, demonstrating its importance in synthetic chemistry. For instance, it is utilized in the preparation of nickel(II) carboxylate complexes, which exhibit intriguing magnetic properties. The reaction conditions and the nature of the metal salts influence the formation of these complexes, revealing the compound's versatility in synthesizing hexanuclear and pentanuclear clusters with potential applications in magnetochemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Anticancer Research
In anticancer research, derivatives of 6-Methylpyrazine-2-carbaldehyde, such as thiosemicarbazones, have been synthesized and evaluated for their efficacy against cancer cell lines. These compounds, particularly when complexed with metals like palladium, have shown significant cytotoxic activity against human colon and prostate cancer cells. This highlights the potential of 6-Methylpyrazine-2-carbaldehyde derivatives in developing new anticancer agents (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).
Crystal Engineering
The compound has also been used in crystal engineering to create novel structures like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. These compounds, characterized by symmetrical molecules and intramolecular hydrogen bonds, offer insights into the principles of crystal formation and stability, potentially guiding the design of new crystalline materials (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Safety And Hazards
The safety information for 6-Methylpyrazine-2-carbaldehyde indicates that it is a hazardous compound . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Relevant Papers The relevant papers for 6-Methylpyrazine-2-carbaldehyde include studies on the identification of volatile compounds in chocolate malt , and the safety data sheet provided by Fisher Sci . These papers provide valuable information on the properties and applications of 6-Methylpyrazine-2-carbaldehyde.
properties
IUPAC Name |
6-methylpyrazine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHJXNIMHYZRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622750 |
Source


|
| Record name | 6-Methylpyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrazine-2-carbaldehyde | |
CAS RN |
116758-01-1 |
Source


|
| Record name | 6-Methylpyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

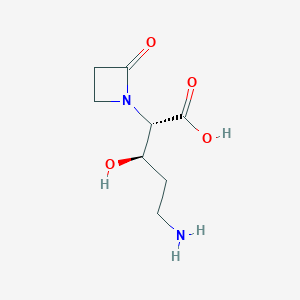
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)

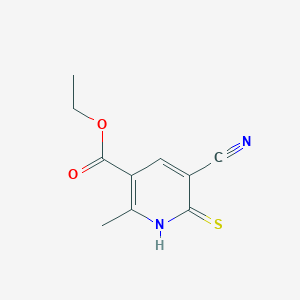
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
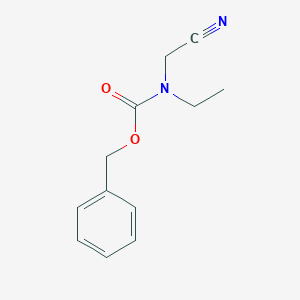
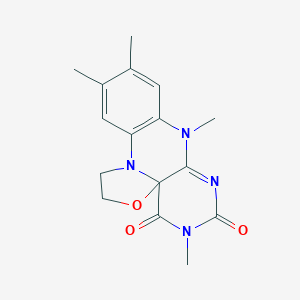
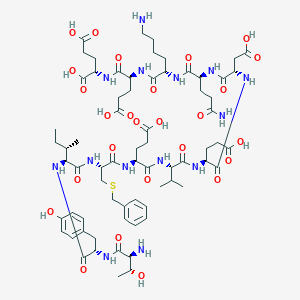
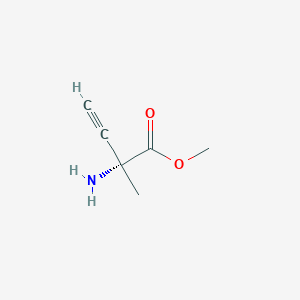
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)

